

Technical Guide: 3-Bromo-L-phenylalanine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and applications of **3-Bromo-L-phenylalanine**, a key building block in modern pharmaceutical and biochemical research.

Core Molecular Properties

3-Bromo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring a bromine atom at the meta position of the phenyl ring. This substitution imparts unique chemical properties that are advantageous for various research and development applications.

Physicochemical Data Summary

The essential quantitative data for **3-Bromo-L-phenylalanine** are summarized in the table below for easy reference and comparison.



| Property | Value | Source(s) |
|----------------------------|---|-----------|
| Molecular Weight | 244.08 g/mol | [1] |
| 244.09 g/mol | [2][3][4] | |
| 244.1 g/mol | [5] | |
| 244.10 g/mol | [6] | _ |
| Molecular Formula | C9H10BrNO2 | [1][5][6] |
| Monoisotopic Mass | 242.98949 Da | [1] |
| CAS Number | 82311-69-1 | [1][2][5] |
| IUPAC Name | (2S)-2-amino-3-(3- bromophenyl)propanoic acid | [1][6] |
| Appearance | White to off-white solid or grey powder | [5][6][7] |
| Melting Point | 208 - 210 °C | [5][6] |
| Solubility | H ₂ O: 15.38 mg/mL (ultrasonic, pH 3 with HCl) | [3] |
| DMSO: 5 mg/mL (ultrasonic) | [3] | |

Applications in Research and Drug Development

3-Bromo-L-phenylalanine is a versatile intermediate with significant applications in medicinal chemistry and biochemistry.

- Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel active pharmaceutical ingredients (APIs), particularly for drugs targeting neurological disorders.[1][2] The bromine atom can be functionalized through cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse chemical moieties to optimize drug efficacy.[1]
- Peptide Synthesis: The compound is widely used in the creation of modified peptides.[2]
 Incorporating 3-Bromo-L-phenylalanine can enhance the biological activity and stability of



peptides, making them suitable for therapeutic applications or as probes to study proteinprotein interactions.[2]

 Biochemical Research: This amino acid analog is employed in studies of protein synthesis and enzyme mechanisms.[2] Its unique structure can help elucidate metabolic pathways and protein interactions.[2]

Experimental Protocols

The following sections detail generalized experimental protocols for the characterization and application of **3-Bromo-L-phenylalanine**.

Determination of Molecular Weight by Mass Spectrometry

Objective: To accurately determine the molecular weight of **3-Bromo-L-phenylalanine**.

Methodology (Electrospray Ionization - Mass Spectrometry, ESI-MS):

- Sample Preparation: Prepare a dilute solution of 3-Bromo-L-phenylalanine (approximately 1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to facilitate protonation.
- Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte. For **3-Bromo-L-phenylalanine**, the expected protonated molecule is [M+H]⁺.
- Mass Analysis: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., TOF, Orbitrap) will separate the ions based on their mass-to-charge ratio (m/z).



• Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible, with two major peaks separated by ~2 Da. The monoisotopic mass is determined from the peak corresponding to the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br).

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize a custom peptide containing a **3-Bromo-L-phenylalanine** residue.

Methodology (Fmoc/tBu Strategy):

This protocol outlines the general steps for incorporating Fmoc-L-Phe(3-Br)-OH into a peptide sequence on a solid support resin.

- Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) in a reaction vessel. Swell the resin in a solvent such as dimethylformamide (DMF).
- Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine in DMF. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - In a separate vial, dissolve Fmoc-L-Phe(3-Br)-OH (3 equivalents relative to resin loading) and a coupling agent like HBTU (2.9 equivalents) in DMF.
 - Add an activator base such as DIPEA (6 equivalents) to the amino acid solution and preactivate for 1 minute.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture for 2 hours at room temperature to ensure complete coupling.
- Washing: Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.



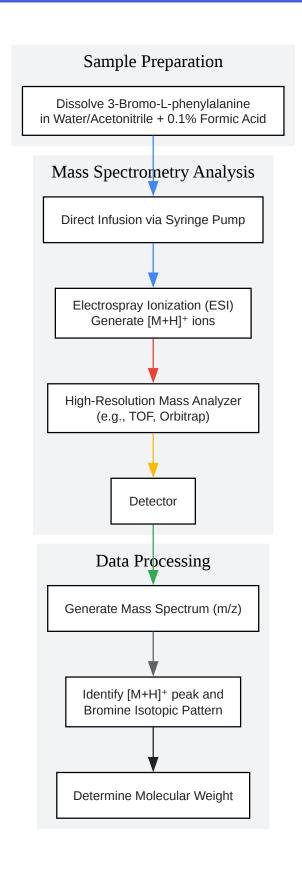
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.
- Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.

 Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

The following diagrams illustrate key workflows relevant to the use of **3-Bromo-L-phenylalanine**.

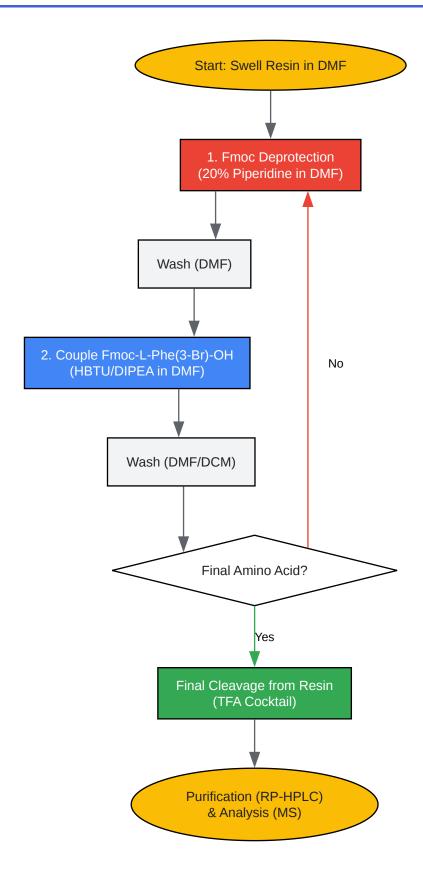




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Workflow for Molecular Weight Determination by ESI-MS.





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Solid-Phase Peptide Synthesis (SPPS) Workflow.



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